4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol
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Overview
Description
4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol is a complex organic compound that features a combination of bromophenyl, benzoxazole, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol typically involves a multi-step process. One common method is the Schiff base reaction, where an aldehyde reacts with an amine to form an imine. In this case, the reaction involves the condensation of 4-bromobenzaldehyde with 2-amino-5-methylbenzoxazole in the presence of a suitable solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol stands out due to its combination of bromophenyl, benzoxazole, and phenol groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H15BrN2O2 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methylideneamino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-2-9-20-18(10-13)24-21(26-20)17-11-16(7-8-19(17)25)23-12-14-3-5-15(22)6-4-14/h2-12,25H,1H3 |
InChI Key |
RYAIBJVNQUAOQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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